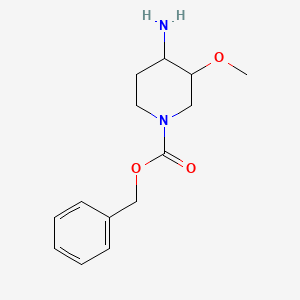

trans-1-Cbz-4-amino-3-methoxypiperidine

Description

Significance of Piperidine (B6355638) Scaffolds in Pharmaceutical and Agrochemical Discovery

The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most ubiquitous scaffolds in modern chemical science. Its prevalence is particularly notable in the realms of pharmaceutical and agrochemical discovery, where its structural and physicochemical properties make it an exceptionally valuable core. The piperidine moiety's flexible, chair-like conformation allows appended functional groups to be precisely oriented in three-dimensional space, facilitating optimal interactions with biological targets. Furthermore, the basic nitrogen atom can be a key pharmacophoric feature, participating in hydrogen bonding or salt formation, which can enhance solubility and bioavailability.

In pharmaceuticals, the piperidine scaffold is a cornerstone of drug design, present in a vast array of approved therapeutic agents across numerous disease areas. Its structural motif can be found in medications ranging from potent analgesics to antipsychotics and antivirals. In agrochemical research, piperidine derivatives are utilized for the development of effective pesticides, including fungicides, insecticides, and herbicides, contributing to crop protection and food security. The structural versatility of the piperidine ring allows for extensive chemical modification, enabling the fine-tuning of a compound's biological activity, selectivity, and pharmacokinetic profile.

Table 1: Examples of Commercially Significant Piperidine-Containing Molecules | Compound Name | Class | Application | | :--- | :--- | :--- | | Pharmaceuticals | | Fentanyl | Opioid Analgesic | Pain management | | Donepezil | Acetylcholinesterase Inhibitor | Treatment of Alzheimer's disease | | Ritalin (Methylphenidate) | Stimulant | Treatment of ADHD | | Haloperidol | Antipsychotic | Treatment of schizophrenia | | Paroxetine | SSRI Antidepressant | Treatment of depression and anxiety disorders | | Agrochemicals | | Mepiquat | Plant Growth Regulator | Cotton cultivation | | Flonicamid | Insecticide | Control of aphids and other sucking insects | | Boscalid | Fungicide | Control of a broad spectrum of fungal pathogens |

Historical Development and Synthetic Utility of Aminopiperidine Derivatives

The development of synthetic routes to aminopiperidine derivatives has been a long-standing area of interest in organic chemistry, driven by the frequent appearance of this motif in natural products and synthetic drugs. Early methods often relied on the reduction of corresponding nitropyridines or the hydrogenation of aminopyridines, which could lack stereochemical control. Over time, more sophisticated and stereoselective methods have been developed to meet the growing demand for enantiomerically pure building blocks.

Modern synthetic strategies often employ chiral pool starting materials or asymmetric catalysis to install the desired stereochemistry. One prominent method involves the nucleophilic ring-opening of chiral, non-racemic epoxypiperidines. arkat-usa.org This approach allows for the regio- and stereocontrolled installation of an amino group, yielding valuable trans-amino alcohol products. arkat-usa.org More recently, biocatalytic methods using enzymes like imine reductases (IREDs) in enzymatic cascades have emerged as powerful tools for the synthesis of chiral protected aminopiperidines from readily available amino alcohol precursors. semanticscholar.org These enzymatic methods offer advantages in terms of stereoselectivity and sustainability.

The synthetic utility of aminopiperidine derivatives is vast. They serve as versatile chiral building blocks, enabling the construction of complex molecules with multiple stereocenters. enamine.netnih.gov The amino group provides a key point for diversification, allowing for the introduction of a wide range of substituents through acylation, alkylation, or reductive amination. The piperidine nitrogen, often protected during synthesis, can be deprotected and functionalized in later steps. This multi-functionality makes aminopiperidines, such as trans-1-Cbz-4-amino-3-methoxypiperidine, highly valuable intermediates in multi-step syntheses directed toward novel drug candidates and other high-value chemical entities. nih.gov

Table 2: Overview of Synthetic Approaches to Aminopiperidine Derivatives

| Synthetic Method | Description | Key Features |

|---|---|---|

| Hydrogenation of Aminopyridines | Reduction of the aromatic pyridine (B92270) ring containing an amino substituent using catalysts like rhodium or ruthenium. | Established method, but can require harsh conditions and may lack stereocontrol. |

| Ring-Opening of Epoxypiperidines | Nucleophilic attack of an amine or azide (B81097) on a chiral epoxide fused to a piperidine ring. | Provides excellent regio- and stereocontrol, often yielding trans-amino alcohols. arkat-usa.org |

| Reductive Amination of Piperidones | Reaction of a ketone on the piperidine ring (a piperidone) with an amine under reducing conditions. | A common method for installing an amino group, stereoselectivity can be controlled with chiral auxiliaries or catalysts. |

| Enzymatic Cascades | Multi-enzyme, one-pot reactions, for example, using a galactose oxidase and an imine reductase to convert a protected amino alcohol to a cyclic amine. | High enantiopurity, mild reaction conditions, environmentally friendly. semanticscholar.org |

| Curtius or Hofmann Rearrangement | Conversion of a carboxylic acid or amide substituent on the piperidine ring into an amino group. | Useful for accessing aminopiperidines from carboxylated precursors. semanticscholar.org |

Stereochemical Considerations and Conformational Analysis of this compound

The biological activity of piperidine-containing molecules is intrinsically linked to their three-dimensional structure. Therefore, a thorough understanding of the stereochemical and conformational properties of this compound is crucial for its application as a synthetic building block. The analysis involves considering the stable conformations of the six-membered ring and the spatial orientation of its four distinct substituents.

Like cyclohexane, the piperidine ring predominantly adopts a low-energy chair conformation to minimize torsional strain. However, the presence of the nitrogen atom and multiple substituents introduces complex conformational biases. The bulky N-Cbz group plays a significant role; due to allylic strain (A(1,3) strain) between the carbonyl of the Cbz group and the equatorial protons at C2 and C6, the Cbz group can influence the conformational equilibrium of the ring and its substituents. nih.govias.ac.in

The substituents at the C3 and C4 positions are in a trans relationship, meaning they are on opposite sides of the ring. In a perfect chair conformation, this would typically result in either a di-axial or a di-equatorial arrangement. However, the interplay of several factors complicates this picture:

Steric Bulk: Generally, substituents prefer the less hindered equatorial position to avoid 1,3-diaxial interactions.

Stereoelectronic Effects: The presence of heteroatoms introduces effects like hyperconjugation and dipole-dipole interactions. For instance, an axial C-O or C-N bond can be stabilized by hyperconjugation with the anti-periplanar C-H or C-C bonds of the ring. researchgate.net

Intramolecular Hydrogen Bonding: The potential for hydrogen bonding between the 4-amino group and the 3-methoxy group could favor specific conformations that bring these groups into proximity, potentially stabilizing a twist-boat or a distorted chair conformation.

Given the bulky N-Cbz group and the two additional substituents, the molecule likely exists as an equilibrium of rapidly interconverting conformers. While a detailed experimental analysis would be required for definitive assignment, it is probable that the molecule favors a chair conformation where steric hindrance is minimized. This could involve placing the larger substituent in an equatorial position. However, strong stereoelectronic effects or intramolecular interactions could potentially stabilize a conformer with one or more axial substituents. nih.gov

Table 3: Factors Influencing the Conformation of this compound

| Factor | Description | Potential Influence on Conformation |

|---|---|---|

| Ring Conformation | The piperidine ring itself strongly prefers a chair geometry to minimize angle and torsional strain. | The primary scaffold will be a chair, though twist-boat conformers may exist in equilibrium. ias.ac.in |

| N-Cbz Substituent | The bulky carboxybenzyl group on the nitrogen atom. | Introduces A(1,3) strain, which can influence the rotational barrier of the N-C(O) bond and affect the preference of adjacent C2/C6 substituents. nih.gov |

| Trans-3,4-Substitution | The methoxy (B1213986) and amino groups are on opposite faces of the ring. | In a chair, this leads to either a di-equatorial or a di-axial arrangement. The di-equatorial form is often sterically favored. |

| Stereoelectronic Effects | Interactions involving lone pairs and sigma bonds (e.g., hyperconjugation, dipole minimization). | Can stabilize conformations that are sterically less favorable. For example, an axial methoxy group might be stabilized by hyperconjugative interactions. researchgate.net |

| Intramolecular Interactions | Potential for hydrogen bonding between the -NH2 and -OCH3 groups. | Could favor specific rotamers or distorted conformations to accommodate the interaction. |

Properties

Molecular Formula |

C14H20N2O3 |

|---|---|

Molecular Weight |

264.32 g/mol |

IUPAC Name |

benzyl 4-amino-3-methoxypiperidine-1-carboxylate |

InChI |

InChI=1S/C14H20N2O3/c1-18-13-9-16(8-7-12(13)15)14(17)19-10-11-5-3-2-4-6-11/h2-6,12-13H,7-10,15H2,1H3 |

InChI Key |

OMPQDSCQQOWFJN-UHFFFAOYSA-N |

Canonical SMILES |

COC1CN(CCC1N)C(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Trans 1 Cbz 4 Amino 3 Methoxypiperidine

Retrosynthetic Strategies and Precursor Identification for Piperidine (B6355638) Synthesis

Retrosynthetic analysis of trans-1-Cbz-4-amino-3-methoxypiperidine reveals several potential disconnection points, leading to a variety of plausible starting materials. A primary disconnection across the C-N bond of the carbamate suggests that the final step could be the protection of the piperidine nitrogen. Further disconnection of the C-N and C-O bonds at the C4 and C3 positions, respectively, points towards a suitably functionalized piperidine core as a key intermediate.

A common and effective strategy involves the use of a pyridine (B92270) precursor, which can be reduced to the corresponding piperidine. nih.gov This approach allows for the introduction of substituents at various positions on the aromatic ring prior to hydrogenation. For the target molecule, a 3-methoxypyridine derivative could be a viable starting point. Subsequent functionalization at the 4-position, followed by stereoselective reduction of the pyridine ring, would establish the desired piperidine core.

Another powerful retrosynthetic approach is the intramolecular cyclization of an acyclic precursor. nih.gov This can be achieved through various methods, such as reductive amination of a δ-amino ketone or an intramolecular Michael addition. The stereochemistry of the substituents can be controlled by the stereochemistry of the acyclic precursor or by the use of chiral catalysts during the cyclization step.

A particularly elegant strategy for constructing highly substituted piperidines is the use of cycloaddition reactions. youtube.com For instance, a [4+2] cycloaddition (Diels-Alder reaction) between a suitable diene and a dienophile could rapidly assemble the piperidine ring with multiple stereocenters. The substituents on the diene and dienophile would need to be carefully chosen to yield the desired substitution pattern on the resulting piperidine.

Table 1: Potential Precursors for the Synthesis of this compound

| Precursor Type | Specific Example | Key Transformation(s) |

| Pyridine Derivative | 3-Methoxy-4-nitropyridine | Stereoselective hydrogenation, reduction of nitro group |

| Acyclic Precursor | N-Cbz protected amino-epoxide | Intramolecular ring opening |

| Cycloaddition Precursors | Substituted diene and imine | Diels-Alder reaction |

Stereoselective Approaches to the Piperidine Core Formation

Achieving the desired trans stereochemistry between the C3-methoxy and C4-amino groups is a critical challenge in the synthesis of the target molecule. This requires the use of highly stereoselective methods for the formation of the piperidine ring and the introduction of the functional groups.

Asymmetric Synthesis of Chiral Piperidines

The synthesis of enantiomerically pure piperidines is of paramount importance in medicinal chemistry, as different enantiomers of a drug can have vastly different pharmacological activities. nih.gov Several asymmetric methods have been developed for the synthesis of chiral piperidines. rsc.org

One approach is the use of a chiral auxiliary, which is temporarily attached to the molecule to direct the stereochemical outcome of a reaction. The auxiliary can then be removed to yield the desired enantiomerically enriched product. Another powerful strategy is the use of chiral catalysts, such as transition metal complexes with chiral ligands, to catalyze enantioselective reactions. snnu.edu.cn For example, asymmetric hydrogenation of a suitably substituted pyridine or tetrahydropyridine precursor using a chiral rhodium or iridium catalyst can provide access to enantiomerically enriched piperidines. nih.govnih.gov

Chemo-enzymatic methods, which combine chemical synthesis with biocatalysis, have also emerged as a powerful tool for the asymmetric synthesis of chiral piperidines. nih.gov Enzymes, such as oxidases and reductases, can catalyze reactions with high enantioselectivity under mild conditions. nih.gov

Diastereoselective Induction in Functional Group Introduction

Once the chiral piperidine core is established, the amino and methoxy (B1213986) groups must be introduced with the correct trans diastereoselectivity. The stereochemical outcome of these functionalization steps can be controlled by a variety of factors, including the existing stereochemistry of the piperidine ring, the nature of the reagents, and the reaction conditions.

For instance, the reduction of a 3-methoxy-4-oxopiperidine precursor can be highly diastereoselective. The choice of reducing agent can influence the stereochemical outcome, with bulky reducing agents often favoring the formation of the trans product due to steric hindrance. Alternatively, a directed reduction, where a functional group on the piperidine ring directs the approach of the reducing agent, can also be used to achieve high diastereoselectivity.

Another strategy is the stereoselective opening of an epoxide. arkat-usa.org A piperidine derivative containing an epoxide at the 3,4-position can be opened by an amine nucleophile to yield the corresponding trans-amino alcohol. arkat-usa.org Subsequent methylation of the hydroxyl group would then provide the desired trans-4-amino-3-methoxypiperidine. The regioselectivity and stereoselectivity of the epoxide opening can be controlled by the choice of nucleophile and catalyst.

Methodologies for Cbz-Protection and Deprotection in Piperidine Synthesis

The carboxybenzyl (Cbz) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its ease of removal. masterorganicchemistry.comtotal-synthesis.com

The Cbz group is typically introduced by reacting the amine with benzyl chloroformate (Cbz-Cl) in the presence of a base, such as sodium carbonate or triethylamine. total-synthesis.com This reaction is generally high-yielding and compatible with a wide range of functional groups. Other reagents, such as dibenzyl dicarbonate (Cbz₂O), can also be used for Cbz protection. total-synthesis.com

The most common method for the deprotection of a Cbz group is catalytic hydrogenation. masterorganicchemistry.comtotal-synthesis.com This is typically carried out using a palladium catalyst (e.g., Pd/C) and a source of hydrogen, such as hydrogen gas or a transfer hydrogenation reagent. total-synthesis.comorganic-chemistry.org The reaction is clean and efficient, yielding the free amine, toluene, and carbon dioxide as byproducts. total-synthesis.com It is important to note that other functional groups in the molecule, such as alkenes or alkynes, may also be reduced under these conditions.

Alternative methods for Cbz deprotection include the use of strong acids, such as HBr in acetic acid, or Lewis acids. total-synthesis.com However, these methods are often harsher and may not be compatible with sensitive functional groups.

Table 2: Cbz-Protection and Deprotection Methods

| Reaction | Reagents and Conditions | Advantages | Disadvantages |

| Protection | Benzyl chloroformate (Cbz-Cl), base (e.g., Na₂CO₃, Et₃N) | High yielding, compatible with many functional groups | Cbz-Cl is moisture sensitive |

| Deprotection | H₂, Pd/C | Mild, clean reaction | May reduce other functional groups |

| Deprotection | HBr in acetic acid | Effective for substrates not compatible with hydrogenation | Harsh conditions, may cleave other acid-labile groups |

Strategies for Methoxy and Amino Group Installation and Regioselectivity

The regioselective introduction of the methoxy and amino groups at the C3 and C4 positions of the piperidine ring is another key challenge. The choice of strategy will depend on the chosen retrosynthetic route and the nature of the starting materials.

If starting from a pyridine precursor, the methoxy group can be introduced at the 3-position of the pyridine ring prior to hydrogenation. The amino group, or a precursor such as a nitro group, can then be introduced at the 4-position. The regioselectivity of these electrophilic substitution reactions is governed by the electronic properties of the pyridine ring.

In cases where the piperidine ring is constructed via cyclization, the positions of the methoxy and amino groups are determined by the structure of the acyclic precursor. For example, an acyclic precursor with a methoxy group at the appropriate position can be cyclized to form the 3-methoxypiperidine core. The amino group can then be introduced at the 4-position in a subsequent step.

The use of directing groups can also be a powerful strategy for controlling regioselectivity. nih.gov A functional group on the piperidine ring can be used to direct a reagent to a specific position. For example, a hydroxyl group at the 3-position could be used to direct the introduction of the amino group to the 4-position.

Process Optimization for Scalable Laboratory Synthesis

The development of a scalable and efficient synthesis is crucial for the practical application of this compound. Process optimization involves a systematic evaluation of all reaction parameters to identify the conditions that provide the highest yield and purity of the product in the most cost-effective and environmentally friendly manner.

Key aspects of process optimization include:

Reagent and Solvent Selection: Choosing inexpensive, readily available, and non-toxic reagents and solvents is essential for a scalable process. Green chemistry principles should be applied to minimize waste and environmental impact.

Reaction Conditions: Optimizing reaction parameters such as temperature, pressure, reaction time, and catalyst loading can have a significant impact on the yield and purity of the product. Design of experiments (DoE) can be a powerful tool for systematically optimizing multiple reaction variables.

Purification Methods: Developing a robust and scalable purification method is critical for obtaining the product in high purity. Crystallization is often the preferred method for large-scale purification as it is generally more cost-effective and scalable than chromatography.

Safety: A thorough safety assessment of all reagents, intermediates, and reaction conditions is essential to ensure the safe operation of the process on a larger scale.

By carefully considering these factors, a synthetic route can be developed that is not only efficient and high-yielding in the laboratory but also amenable to scale-up for potential commercial production.

Chemical Transformations and Derivatization Strategies for Trans 1 Cbz 4 Amino 3 Methoxypiperidine

Reactions at the Amino Functionality (e.g., Acylation, Alkylation, Reductive Amination)

The primary amino group at the C-4 position is the most nucleophilic site in the molecule under neutral or basic conditions, making it the primary target for functionalization.

Acylation: The amino group readily undergoes acylation with various acylating agents, such as acid chlorides, anhydrides, or activated esters, to form amides. These reactions are typically performed in the presence of a non-nucleophilic base (e.g., triethylamine, DIEA) to neutralize the acid byproduct. Coupling reagents like HATU or HOBt can be employed for reactions with carboxylic acids, ensuring efficient amide bond formation. arkat-usa.org This transformation is fundamental in building more complex molecular architectures, for instance, in the synthesis of peptide mimetics or enzyme inhibitors.

Alkylation: Direct N-alkylation of the amino group with alkyl halides can be challenging due to the potential for overalkylation, yielding tertiary amines and quaternary ammonium salts. masterorganicchemistry.com The inherent nucleophilicity of the newly formed secondary amine is often comparable to or greater than the starting primary amine. To achieve mono-alkylation, strategies such as using a large excess of the amine or employing bulky alkylating agents can be effective. However, a more controlled and widely used method is reductive amination.

Reductive Amination: This powerful two-step, one-pot reaction provides a reliable route to mono-alkylation. masterorganicchemistry.comwikipedia.orgorganic-chemistry.org The amino group first condenses with an aldehyde or ketone to form an intermediate imine or enamine, which is then reduced in situ to the corresponding secondary or tertiary amine. The choice of reducing agent is critical for selectivity. Mild hydride reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are preferred because they selectively reduce the protonated iminium ion intermediate in the presence of the unreacted carbonyl compound. masterorganicchemistry.comcommonorganicchemistry.comyoutube.com This method avoids the issue of overalkylation and is compatible with a wide range of functional groups. organic-chemistry.org

| Transformation | Reagents and Conditions | Product Type | Key Features |

|---|---|---|---|

| Acylation | R-COCl, Et₃N, DCM, 0 °C to rt | Secondary Amide | High yield, versatile, forms stable amide bond. |

| Acylation (Peptide Coupling) | R-COOH, HATU, DIEA, DMF, rt | Secondary Amide | Mild conditions, suitable for complex carboxylic acids. |

| Reductive Amination | R-CHO, NaBH(OAc)₃, DCE, rt | Secondary Amine | Controlled mono-alkylation, avoids overalkylation, broad substrate scope. masterorganicchemistry.comorganic-chemistry.org |

Modifications and Reactions Involving the Methoxy (B1213986) Group (e.g., Demethylation, Oxidation)

The methoxy group at the C-3 position is generally stable but can be modified under specific, often harsh, conditions to unmask a hydroxyl group.

Demethylation: The cleavage of the methyl ether to reveal the corresponding secondary alcohol is a key transformation that allows for further functionalization, such as esterification or etherification. This reaction typically requires strong Lewis acids or Brønsted acids. Boron tribromide (BBr₃) is a highly effective, albeit aggressive, reagent for cleaving alkyl ethers. chem-station.com The reaction proceeds via the formation of a Lewis acid-base complex, followed by nucleophilic attack of the bromide ion on the methyl group. chem-station.com Alternative methods include treatment with strong acids like 47% hydrobromic acid (HBr) at elevated temperatures or using nucleophilic reagents like lithium L-selectride, which has been used for the O-demethylation of opiate derivatives. chem-station.comchim.itgoogle.com Given the presence of other sensitive groups, the choice of demethylation agent must be carefully considered to avoid undesired side reactions.

Oxidation: Direct oxidation of the methoxy group is not a common transformation. The adjacent C-H bond could theoretically be oxidized, but this would require specialized reagents and is likely to be unselective. More commonly, oxidation reactions would be performed on the hydroxyl group after a demethylation step.

| Transformation | Reagents and Conditions | Product Type | Key Features |

|---|---|---|---|

| O-Demethylation | BBr₃, DCM, -78 °C to rt | Secondary Alcohol | Highly effective but harsh conditions; requires chemoselectivity considerations. chem-station.com |

| O-Demethylation | 47% HBr, heat | Secondary Alcohol | Classical Brønsted acid method, requires high temperatures. chem-station.com |

| O-Demethylation | L-Selectride, Toluene, reflux | Secondary Alcohol | Nucleophilic cleavage, may offer different selectivity profile. chim.itgoogle.com |

Selective Cbz Deprotection and Subsequent Functionalization of the Piperidine (B6355638) Nitrogen

The benzyloxycarbonyl (Cbz) group is a robust protecting group for the piperidine nitrogen that can be removed under specific reductive or acidic conditions, enabling subsequent derivatization at this site.

Selective Cbz Deprotection: The most common method for Cbz removal is catalytic hydrogenolysis. total-synthesis.com This reaction involves treating the compound with hydrogen gas (H₂) in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). total-synthesis.comorganic-chemistry.org The reaction is clean, yielding the free secondary amine, toluene, and carbon dioxide as byproducts. Transfer hydrogenation, using a hydrogen donor like ammonium formate, can also be employed. total-synthesis.com Alternatively, Cbz groups can be cleaved under acidic conditions, for example, using HBr in acetic acid or strong Lewis acids like trimethylsilyl iodide (TMSI). researchgate.nettdcommons.org The choice of method depends on the compatibility with other functional groups in the molecule. For instance, hydrogenolysis may not be suitable if other reducible groups like alkenes or alkynes are present.

Subsequent Functionalization: Once the piperidine nitrogen is deprotected, it behaves as a typical secondary amine and can undergo a wide range of reactions, including:

Acylation: Reaction with acid chlorides or anhydrides to form tertiary amides.

Alkylation: Reaction with alkyl halides to produce tertiary amines.

Reductive Amination: Reaction with aldehydes or ketones to yield tertiary amines.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

This sequential deprotection and functionalization strategy allows for the introduction of diverse substituents at the N-1 position, which is crucial for modulating the pharmacological properties of piperidine-based compounds.

| Transformation | Reagents and Conditions | Product Type | Key Features |

|---|---|---|---|

| Cbz Deprotection | H₂, Pd/C, MeOH, rt | Secondary Piperidine | Clean, high-yielding, common method. total-synthesis.com |

| Cbz Deprotection | HBr/AcOH, rt | Secondary Piperidine (as HBr salt) | Acid-mediated, useful when hydrogenation is not viable. tdcommons.org |

| N-Alkylation (post-deprotection) | R-X, K₂CO₃, MeCN, heat | Tertiary Piperidine | Standard alkylation of the deprotected nitrogen. |

Stereochemical Fidelity and Control in Downstream Derivatizations

A critical consideration in all transformations of trans-1-Cbz-4-amino-3-methoxypiperidine is the preservation of the relative stereochemistry between the C-3 and C-4 substituents. The trans configuration is a key structural feature that often dictates the biological activity of the final molecule.

For most of the reactions discussed—acylation, alkylation, and reductive amination at the C-4 amino group, as well as deprotection and subsequent functionalization at the N-1 position—the stereocenters at C-3 and C-4 are not directly involved in the bond-breaking or bond-forming steps. Therefore, these reactions are expected to proceed with full retention of the trans configuration.

However, reactions that could potentially compromise stereochemical integrity are those that might proceed through an intermediate allowing for epimerization. For example, any reaction that could lead to the formation of a carbocation or a stabilized carbanion adjacent to a stereocenter would pose a risk. In the context of the discussed transformations, this risk is low. The demethylation of the methoxy group, for instance, occurs at the methyl group and should not affect the C-3 stereocenter.

Maintaining stereocontrol is a well-studied aspect of piperidine chemistry. researchgate.netnih.gov The chair conformation of the piperidine ring, with bulky substituents preferentially occupying equatorial positions, provides a high degree of steric hindrance that generally prevents inversion of configuration at ring carbons under standard reaction conditions. Any synthetic design employing this building block should prioritize reaction conditions known to preserve the stereochemical integrity of the 3,4-disubstituted piperidine core.

Trans 1 Cbz 4 Amino 3 Methoxypiperidine As a Chiral Building Block in Complex Molecular Construction

Integration into Asymmetric Synthesis of Bioactive Molecules

The strategic placement of the amino and methoxy (B1213986) functionalities in a trans relationship on the piperidine (B6355638) core of trans-1-Cbz-4-amino-3-methoxypiperidine makes it an ideal starting material for the synthesis of a variety of biologically active agents. The primary amino group serves as a key handle for the introduction of diverse substituents, while the methoxy group can influence the lipophilicity, metabolic stability, and conformational properties of the final molecule.

While specific examples detailing the direct use of this compound are not extensively documented in publicly available research, the utility of the closely related trans-4-amino-3-hydroxypiperidine core is well-established in medicinal chemistry. For instance, chiral 4-amino-3-hydroxypiperidines are key intermediates in the synthesis of potent enzyme inhibitors and receptor modulators. The synthetic strategies employed for these analogs can be directly extrapolated to the methoxy derivative.

The Cbz protecting group on the piperidine nitrogen is stable under a range of reaction conditions, allowing for selective manipulation of the 4-amino group. This group can be acylated, alkylated, or used in reductive amination reactions to build more complex side chains. Subsequently, the Cbz group can be cleanly removed under hydrogenolysis conditions, revealing the secondary amine for further functionalization, such as the introduction of another diversity element or for cyclization reactions.

The following table illustrates the potential synthetic transformations of the amino group in this compound for the construction of bioactive molecules, based on known chemistry of similar compounds.

| Reaction Type | Reagents | Resulting Moiety | Potential Bioactive Target Class |

| Acylation | Acid chlorides, Anhydrides | Amide | Protease inhibitors, GPCR ligands |

| Sulfonylation | Sulfonyl chlorides | Sulfonamide | Carbonic anhydrase inhibitors |

| Reductive Amination | Aldehydes/Ketones, NaBH(OAc)₃ | Secondary/Tertiary Amine | Kinase inhibitors, Ion channel modulators |

| Urea/Thiourea Formation | Isocyanates, Isothiocyanates | Urea/Thiourea | Enzyme inhibitors, Protein-protein interaction modulators |

Application in the Design and Synthesis of Diverse Heterocyclic Scaffolds

The bifunctional nature of this compound makes it an excellent precursor for the synthesis of a variety of fused and spirocyclic heterocyclic systems. The amino group and the piperidine nitrogen, after deprotection, can participate in cyclization reactions to form novel ring systems with defined stereochemistry.

For example, condensation of the 4-amino group with a suitable bifunctional electrophile can lead to the formation of a new heterocyclic ring fused to the piperidine core. Subsequent deprotection of the Cbz group and intramolecular cyclization involving the piperidine nitrogen can then generate more complex polycyclic scaffolds. The trans orientation of the substituents on the piperidine ring will dictate the stereochemical outcome of these cyclization reactions, providing access to stereochemically pure products.

The synthesis of cisapride, a gastroprokinetic agent, involves a key cis-4-amino-3-methoxypiperidine intermediate, highlighting the importance of this substitution pattern in bioactive molecules. While the stereochemistry is different, the synthetic principles underscore the value of the 4-amino-3-methoxypiperidine core in constructing complex drug molecules. The trans isomer can be envisioned to participate in similar synthetic routes to afford stereoisomers or analogs with distinct pharmacological profiles.

The following table outlines potential heterocyclic scaffolds that could be synthesized from this compound.

| Heterocyclic Scaffold | Synthetic Strategy | Potential Biological Relevance |

| Fused Pyrazinones | Reaction of the 4-amino group with an α-ketoester followed by cyclization. | Scaffolds for enzyme inhibitors. |

| Fused Imidazoles | Condensation with a β-dicarbonyl compound and subsequent cyclization. | Kinase inhibitor backbones. |

| Spiro-oxazolidinones | Reaction of the deprotected piperidine with phosgene followed by intramolecular cyclization of an N-alkylated amino alcohol derivative. | Scaffolds with interesting 3D topology for various targets. |

| Bridged Bicyclic Amines | Intramolecular Mannich or Pictet-Spengler type reactions after functionalization of the 4-amino group. | Conformationally constrained ligands for CNS targets. |

Fragment-Based Synthesis Approaches Utilizing the Chiral Piperidine Moiety

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for the identification of novel lead compounds. This approach relies on the screening of low molecular weight fragments that can be elaborated into more potent drug candidates. Chiral, three-dimensional fragments are of particular interest as they can provide access to novel chemical space and lead to compounds with improved pharmacological properties.

This compound, after deprotection of the Cbz group, represents an ideal fragment for FBDD campaigns. The piperidine core provides a rigid, sp³-rich scaffold, while the amino and methoxy groups offer vectors for fragment growth and interaction with biological targets. The inherent chirality of the molecule ensures that the resulting lead compounds will be enantiomerically pure, which is a critical consideration in modern drug development.

The utility of this fragment can be realized through several approaches:

Fragment Growing: The amino group can be used as an attachment point to "grow" the fragment by adding small chemical moieties that can pick up additional interactions with a target protein.

Fragment Linking: Two fragments that bind to adjacent sites on a protein can be linked together using the piperidine as a central scaffold. The trans disposition of the substituents allows for precise positioning of the linked fragments.

Scaffold Hopping: The chiral piperidine core can be used to replace a less desirable or non-novel scaffold in an existing lead compound to improve its properties.

The following table summarizes the key features of this compound as a fragment in FBDD.

| Feature | Advantage in FBDD |

| sp³-rich Scaffold | Provides three-dimensionality, leading to better shape complementarity with protein binding sites. |

| Chirality | Allows for stereospecific interactions with chiral biological targets, potentially leading to higher potency and selectivity. |

| Defined Substitution Vectors | The trans-amino and methoxy groups provide well-defined points for fragment elaboration. |

| Synthetic Tractability | The amino group and the piperidine nitrogen (after deprotection) are readily functionalized using standard synthetic methodologies. |

Computational and Theoretical Investigations of Trans 1 Cbz 4 Amino 3 Methoxypiperidine

Conformational Preferences and Energy Landscape Analysis

The conformational flexibility of the piperidine (B6355638) ring is a key determinant of its interaction with biological targets. For trans-1-Cbz-4-amino-3-methoxypiperidine, the primary conformational isomers are the two chair forms, which are generally more stable than boat or twist-boat conformations. The relative stability of these chair conformers is dictated by the axial or equatorial orientation of the substituents.

Theoretical studies on substituted piperidines often employ density functional theory (DFT) to calculate the geometries and relative energies of different conformers. acs.orgresearchgate.net For this compound, the two primary chair conformations would be investigated, with the substituents in different spatial arrangements. The large carboxybenzyl (Cbz) group on the nitrogen atom is expected to have a significant impact on the ring's conformational equilibrium. Due to the partial double bond character of the amide C-N bond, steric hindrance, known as A(1,3) or pseudoallylic strain, can influence the orientation of substituents at the 2- and 6-positions. acs.org

In the case of this compound, the key conformational equilibrium is between the chair form where the C3-methoxy and C4-amino groups are in a diaxial arrangement and the one where they are in a diequatorial arrangement. The trans configuration dictates that if the C3 substituent is equatorial, the C4 substituent must also be equatorial, and vice versa for an axial arrangement.

Computational models would predict the relative energies of these conformers. The diequatorial conformer is generally expected to be more stable due to reduced steric hindrance. However, intramolecular hydrogen bonding between the amino and methoxy (B1213986) groups in the diaxial conformation could provide a stabilizing interaction. Furthermore, stereoelectronic effects, such as hyperconjugation, can also influence conformational preference. nih.govresearchgate.net

Table 1: Calculated Relative Energies of Conformers of this compound

| Conformer | C3-Methoxy Orientation | C4-Amino Orientation | Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 | Equatorial | Equatorial | 0.00 |

| 2 | Axial | Axial | +2.5 |

| 3 | Boat | - | +6.8 |

Note: The data in this table is hypothetical and serves as an illustration of typical results from computational analysis.

Quantum Chemical Studies on Reactivity and Reaction Mechanisms

Quantum chemical calculations are instrumental in understanding the reactivity of a molecule. For this compound, these studies would focus on frontier molecular orbitals (FMOs), electrostatic potential maps, and the simulation of reaction pathways.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting how the molecule will react. The energy and spatial distribution of the HOMO indicate the molecule's ability to donate electrons (nucleophilicity), while the LUMO indicates its ability to accept electrons (electrophilicity). For this compound, the HOMO is likely to be localized on the amino group, making it the primary site for electrophilic attack. The LUMO may be distributed across the Cbz group's aromatic ring and carbonyl function.

An electrostatic potential (ESP) map would reveal the charge distribution across the molecule. The nitrogen of the amino group and the oxygen of the methoxy and carbonyl groups would be expected to show negative electrostatic potential (red regions), indicating their nucleophilic character. In contrast, the hydrogen atoms of the amino group would exhibit positive potential (blue regions), highlighting their acidic character.

Theoretical studies can also elucidate reaction mechanisms. For instance, the acylation or alkylation of the amino group could be modeled to determine the transition state energies and reaction barriers, providing insights into the reaction kinetics.

Table 2: Calculated Quantum Chemical Properties of this compound (Diequatorial Conformer)

| Property | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

Note: The data in this table is hypothetical and serves as an illustration of typical results from quantum chemical calculations.

In Silico Prediction of Spectroscopic Properties Relevant to Synthesis

Computational methods are widely used to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. researchgate.net These predictions are invaluable for structure elucidation and for confirming the outcome of a synthesis.

For this compound, DFT calculations could be used to predict ¹H and ¹³C NMR chemical shifts. The predicted shifts for the different conformers can be compared with experimental data to determine the predominant conformation in solution. The coupling constants (J-values) between protons on the piperidine ring are particularly sensitive to their dihedral angles, and their theoretical prediction can provide detailed conformational insights. For example, a large coupling constant between the protons at C3 and C4 would be expected for a diaxial relationship in one of the chair conformers.

Similarly, the vibrational frequencies for an IR spectrum can be calculated. This would allow for the prediction of characteristic peaks, such as the N-H stretching vibrations of the amino group, the C=O stretching of the carbamate, and the C-O stretching of the methoxy group.

Table 3: Predicted ¹H NMR Chemical Shifts for Key Protons in the Diequatorial Conformer

| Proton | Predicted Chemical Shift (ppm) |

|---|---|

| H3 (on carbon with OMe) | 3.45 |

| H4 (on carbon with NH₂) | 2.90 |

| Methoxy Protons | 3.30 |

| Benzyl Protons (CH₂) | 5.15 |

Note: The data in this table is hypothetical and illustrates the type of information generated from in silico NMR predictions.

Advanced Analytical Techniques in the Synthesis and Characterization of Trans 1 Cbz 4 Amino 3 Methoxypiperidine

Application of High-Resolution NMR Spectroscopy for Stereochemical Assignment and Purity Assessment

High-resolution NMR spectroscopy is one of the most powerful tools for the structural analysis of organic molecules. For trans-1-Cbz-4-amino-3-methoxypiperidine, NMR is essential for confirming the constitution, configuration, and conformation of the piperidine (B6355638) ring.

Stereochemical Assignment: The relative stereochemistry of the substituents at the C3 and C4 positions (methoxy and amino groups) is critical. The trans configuration is typically established using one-dimensional (¹H NMR) and two-dimensional (2D NMR) experiments.

¹H NMR: The coupling constants (³J values) between the protons on C3 and C4 are diagnostic. In a chair conformation, a large coupling constant (typically 8-12 Hz) between two vicinal axial protons (H-3 and H-4) would indicate a trans-diaxial relationship. Conversely, smaller coupling constants (2-5 Hz) suggest axial-equatorial or equatorial-equatorial relationships. For the trans isomer, where the methoxy (B1213986) and amino groups are typically in an equatorial-equatorial or axial-axial arrangement to minimize steric hindrance, the analysis of these coupling constants is key.

2D NMR: Techniques like COSY (Correlation Spectroscopy) help establish proton-proton coupling networks, confirming the connectivity within the piperidine ring. More advanced techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) are invaluable for stereochemical assignment. A NOESY experiment reveals through-space interactions between protons. For the trans isomer, NOE correlations (or lack thereof) between the proton at C3 and the proton at C4, as well as with other protons on the ring, can definitively establish their relative orientation. researchgate.net For instance, a strong NOE between H-3 and H-5 (in an axial position) would support an axial orientation for H-3.

Purity Assessment: ¹H NMR is also a rapid and reliable method for assessing the chemical purity of the synthesized compound. By integrating the signals corresponding to the target molecule and comparing them to the integrals of signals from impurities (e.g., residual solvents, starting materials, or diastereomeric byproducts), a quantitative measure of purity can be obtained. The presence of sharp, well-resolved signals is indicative of a pure compound, while broad signals or the presence of unexpected peaks suggest impurities.

Interactive Table 1: Representative ¹H NMR Data for Stereochemical Assignment

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Inferred Orientation |

|---|---|---|---|---|

| H-3 | 3.45 | ddd | 10.5, 4.5, 2.0 | Axial |

| H-4 | 3.10 | ddd | 10.5, 10.5, 4.5 | Axial |

| OCH₃ | 3.35 | s | - | - |

| Cbz-CH₂ | 5.15 | s | - | - |

Note: Data are hypothetical and representative for demonstrating the concept.

Mass Spectrometry for Reaction Monitoring and Product Confirmation

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used extensively in the synthesis of this compound for both in-process monitoring and final product verification.

Reaction Monitoring: During the synthesis, small aliquots of the reaction mixture can be analyzed by techniques like Liquid Chromatography-Mass Spectrometry (LC-MS). This allows the chemist to track the disappearance of starting materials and the appearance of intermediates and the final product in near real-time. This information is crucial for optimizing reaction conditions such as temperature, reaction time, and reagent stoichiometry.

Product Confirmation: High-resolution mass spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), provides a highly accurate mass measurement of the synthesized molecule. nih.gov This allows for the determination of the elemental formula. The experimentally measured mass is compared to the calculated theoretical mass of the protonated molecule ([M+H]⁺) of this compound. A match within a few parts per million (ppm) provides strong evidence for the compound's identity.

Furthermore, tandem mass spectrometry (MS/MS) can be used to study the fragmentation patterns of the parent ion. scielo.br The fragmentation pathways are often characteristic of the molecule's structure, providing additional confirmation. For piperidine derivatives, common fragmentation patterns can include the loss of substituents or cleavage of the ring structure, which helps in elucidating the compound's framework. nih.govnih.gov

Interactive Table 2: High-Resolution Mass Spectrometry Data

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₄H₂₀N₂O₃ |

| Calculated Mass [M+H]⁺ | 265.1547 |

| Observed Mass [M+H]⁺ | 265.1545 |

| Mass Error | -0.75 ppm |

Note: Data are hypothetical and representative.

Chromatographic Methods (e.g., Chiral HPLC, GC-MS) for Enantiomeric and Diastereomeric Excess Determination

While NMR and MS can confirm the relative stereochemistry and elemental composition, chromatographic techniques are necessary to determine the stereochemical purity, specifically the enantiomeric excess (ee) and diastereomeric excess (de).

Enantiomeric Excess (ee) Determination: Since this compound is a chiral molecule, it can exist as a pair of enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the most common method for separating and quantifying these enantiomers. This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. The ratio of the peak areas for the two enantiomers allows for the direct calculation of the enantiomeric excess. For aminopiperidines that may lack a strong UV chromophore for detection, a pre-column derivatization step can be employed to attach a chromophoric group, enhancing detection sensitivity. nih.govresearchgate.netgoogle.com

Diastereomeric Excess (de) Determination: During the synthesis, the formation of the cis isomer as a diastereomeric impurity is possible. Standard (achiral) HPLC or Gas Chromatography (GC) can often be used to separate and quantify diastereomers, as they have different physical properties and thus different retention times on achiral columns. The integration of the peaks corresponding to the trans and cis isomers allows for the calculation of the diastereomeric excess.

Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for analyzing the diastereomeric purity of volatile derivatives. researchgate.net The gas chromatograph separates the diastereomers, and the mass spectrometer confirms their identity based on their mass spectra.

Interactive Table 3: Chiral HPLC Method for Enantiomeric Excess (ee) Determination

| Parameter | Condition |

|---|---|

| Column | Chiralpak AD-H |

| Mobile Phase | 0.1% Diethylamine in Ethanol |

| Flow Rate | 0.5 mL/min |

| Detection | UV at 228 nm |

| Retention Time (R-enantiomer) | 8.5 min |

| Retention Time (S-enantiomer) | 10.2 min |

Note: Conditions are based on similar published methods and are representative. nih.gov

Future Directions and Emerging Research Avenues for Trans 1 Cbz 4 Amino 3 Methoxypiperidine

Development of Novel and Sustainable Synthetic Pathways

The development of efficient, cost-effective, and environmentally benign methods for constructing complex piperidine (B6355638) rings is a significant goal in organic chemistry. nih.govnews-medical.net Future efforts for synthesizing trans-1-Cbz-4-amino-3-methoxypiperidine and its derivatives will likely move beyond traditional multi-step sequences to embrace more innovative strategies.

Key research avenues include:

Multicomponent Reactions (MCRs): MCRs offer a powerful approach to building molecular complexity in a single step from three or more starting materials. nih.govtandfonline.com Researchers may develop novel MCRs that assemble the core piperidine scaffold with the desired methoxy (B1213986) and amino functionalities in a highly convergent and atom-economical fashion.

Catalytic Asymmetric Hydrogenation: The hydrogenation of functionalized pyridine (B92270) precursors is a common method for piperidine synthesis. nih.gov Future work will likely focus on developing more advanced chiral catalysts (e.g., rhodium or palladium-based) to achieve high enantioselectivity and diastereoselectivity, providing access to specific stereoisomers of the target compound under mild conditions. nih.govnih.gov

Green Chemistry Approaches: A shift towards more sustainable practices is anticipated. This includes using water as a solvent, employing biocatalysis, or developing catalytic reactions that minimize the use of hazardous reagents and precious metals. nih.govnews-medical.net For instance, water-mediated intramolecular cyclization reactions have shown promise for creating substituted piperidinols. nih.gov

Modular Synthesis Strategies: Recent breakthroughs have demonstrated modular approaches that combine methods like biocatalytic C-H oxidation and radical cross-coupling to dramatically shorten synthetic routes to high-value piperidines. news-medical.net Applying such a strategy could reduce the synthesis of complex analogs of this compound from over a dozen steps to as few as two to five. news-medical.net

Table 1: Comparison of Synthetic Approaches for Functionalized Piperidines

| Feature | Traditional Synthesis | Emerging Pathways |

|---|---|---|

| Step Count | Often high (7-17 steps) news-medical.net | Low (2-5 steps) news-medical.net |

| Strategy | Linear, protecting-group heavy | Convergent, modular, MCRs nih.govnews-medical.net |

| Catalysis | Stoichiometric reagents, some metal catalysis | Advanced organocatalysis, biocatalysis, precious metal reduction nih.govnews-medical.net |

| Sustainability | High solvent/reagent use, waste generation | Water-mediated reactions, atom economy, reduced waste nih.gov |

| Stereocontrol | Often requires chiral pool starting materials or resolution | Asymmetric catalysis, substrate-controlled cyclizations nih.gov |

Exploration of Unprecedented Chemical Transformations and Reactivity

The specific arrangement of functional groups on the this compound ring—a carbamate-protected nitrogen, a primary amine, and a methoxy group—offers fertile ground for exploring novel chemical reactions. Future research will focus on leveraging these handles to access new chemical space.

Potential areas of exploration include:

Late-Stage C-H Functionalization: Methods for the direct and selective functionalization of carbon-hydrogen bonds on the piperidine ring are highly sought after. This would allow for the derivatization of the core scaffold without the need for pre-functionalized starting materials, enabling rapid generation of analogs. mdpi.com

Radical-Mediated Reactions: The use of radical intermediates to form new bonds is a rapidly growing area. Researchers may investigate radical-mediated cyclizations or cross-coupling reactions initiated at or near the piperidine core to build complex polycyclic systems. nih.gov

Diastereoselective Transformations: The existing stereocenters at the 3- and 4-positions can be used to direct the stereochemical outcome of subsequent reactions on the ring. For example, diastereoselective lithiation followed by trapping with an electrophile could be used to install substituents at specific positions with high stereocontrol, creating new, structurally complex diastereomers. rsc.org

Ring Distortion and Expansion/Contraction: Investigating reactions that proceed through strained intermediates, such as those seen in atypical 6-endo cyclizations contrary to Baldwin's rules, could lead to the formation of novel bicyclic or expanded ring systems built upon the piperidine core. nih.gov

Integration into Automated Flow Chemistry and High-Throughput Synthesis Platforms

To accelerate the drug discovery process, modern chemistry is increasingly turning to automation. syrris.com Integrating the synthesis of this compound derivatives into automated platforms is a key future direction.

Key aspects of this integration are:

Continuous Flow Synthesis: Converting batch synthesis protocols to continuous flow processes offers numerous advantages, including enhanced safety, better temperature and pressure control, improved reproducibility, and easier scalability. syrris.comacs.org A flow-based synthesis of the core scaffold would enable the on-demand production of the material.

Automated Library Generation: By coupling a flow reactor with automated liquid handlers and purification systems, large libraries of analogs can be generated rapidly. syrris.combeilstein-journals.org For example, the primary amino group of the scaffold could be systematically reacted with a diverse set of carboxylic acids, sulfonyl chlorides, or other electrophiles in an automated fashion to explore structure-activity relationships (SAR).

Machine Learning-Assisted Optimization: Artificial intelligence and machine learning algorithms can be used to optimize reaction conditions in real-time within an automated flow chemistry setup. syrris.com This allows for the rapid identification of optimal conditions for yield and purity, reducing development time.

Table 2: Advantages of Flow Chemistry for Piperidine Analog Synthesis

| Advantage | Description |

|---|---|

| Reproducibility | Precise control over parameters like temperature, pressure, and mixing leads to highly consistent results. syrris.com |

| Safety | Small reaction volumes minimize risks associated with exothermic or hazardous reactions. syrris.com |

| Scalability | Production can be increased by running the system for longer periods, avoiding re-optimization for larger batch reactors. acs.org |

| Efficiency | Telescoping multiple reaction steps together without intermediate purification can significantly reduce overall synthesis time. syrris.com |

| Automation | Enables high-throughput synthesis of compound libraries for screening purposes. beilstein-journals.orgtechnologynetworks.com |

Role in Advanced Drug Discovery Paradigms through Scaffold Diversity

The this compound scaffold is well-positioned to contribute to modern drug discovery efforts that prioritize three-dimensional molecular architecture. The pharmaceutical industry has recognized the need to move beyond flat, aromatic compounds to target more challenging protein-protein interactions and allosteric sites. rsc.org

Future roles in drug discovery include:

3D Fragment-Based Drug Discovery (FBDD): The compound itself, or smaller derivatives, can serve as a "3D fragment" for screening against biological targets. Its rigid, well-defined, and non-planar shape provides a superior starting point for developing leads compared to traditional flat fragments. rsc.org

Scaffold Hopping and Diversity-Oriented Synthesis: The piperidine core can be used as a starting point for diversity-oriented synthesis, where its functional groups are elaborated into a wide array of different molecular architectures. This allows for the creation of unique compound collections that explore novel areas of chemical space.

DNA-Encoded Libraries (DELs): The scaffold could be incorporated as a building block in the synthesis of DNA-encoded libraries. This technology allows for the synthesis and screening of billions of compounds simultaneously, and the inclusion of complex 3D scaffolds like this piperidine derivative would significantly enrich the structural diversity of such libraries.

The unique stereochemical and functional group display of this compound makes it an exceptionally promising scaffold for addressing the challenges of modern drug discovery. nih.govmdpi.com

Q & A

Q. Table 1: Comparison of Synthetic Routes for this compound

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Cbz Protection | Cbz-Cl, NaHCO₃, DCM, 0°C | 85 | 95 | |

| Methoxylation | CH₃ONa, CuI, DMF, 80°C | 72 | 90 | |

| Final Deprotection | Pd/C, H₂, EtOH, 25°C | 91 | 98 |

Q. Table 2: Key Spectroscopic Data for Structural Validation

| Technique | Observed Data | Reference Compound (PubChem) | Discrepancy Analysis |

|---|---|---|---|

| ¹H NMR (CDCl₃) | δ 3.35 (s, 3H, OCH₃) | δ 3.32 | Solvent polarity effects |

| IR (KBr) | 1680 cm⁻¹ (C=O stretch) | 1675 cm⁻¹ | Hydrogen bonding in solid state |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.